molecular formula C9H10BrN3S B13064714 3-(5-Bromothiophen-2-YL)-4-ethyl-1H-pyrazol-5-amine

3-(5-Bromothiophen-2-YL)-4-ethyl-1H-pyrazol-5-amine

Cat. No.: B13064714
M. Wt: 272.17 g/mol
InChI Key: VYAJCCSMHJPXSY-UHFFFAOYSA-N
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Description

3-(5-Bromothiophen-2-YL)-4-ethyl-1H-pyrazol-5-amine (CAS 1347231-89-3) is a high-value brominated heterocyclic compound that serves as a versatile building block in organic synthesis and pharmaceutical research. This molecule integrates two privileged pharmacophores—a bromothiophene and an aminopyrazole—making it a crucial intermediate for the development of novel bioactive molecules and functional materials . Its primary research application lies in medicinal chemistry, where it acts as a precursor for the synthesis of more complex structures via metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling . The bromine atom on the thiophene ring provides an excellent handle for further functionalization, allowing researchers to create diverse libraries of compounds for screening. Compounds featuring pyrazole and thiophene moieties are well-established in scientific literature for their vast biological potential, including applications as anti-inflammatory agents, COX-2 inhibitors, and pesticide scaffolds . With a molecular weight of 272.16 g/mol and the canonical SMILES string CCC1=C(N)NN=C1C1=CC=C(Br)S1, this reagent offers researchers a defined structure for precise molecular design . It is offered with a purity of 95% and is intended for research purposes only in laboratory settings. This product is not for diagnostic, therapeutic, or personal use. Researchers are advised to consult the safety data sheet (SDS) and adhere to all laboratory safety protocols when handling this compound .

Properties

Molecular Formula

C9H10BrN3S

Molecular Weight

272.17 g/mol

IUPAC Name

5-(5-bromothiophen-2-yl)-4-ethyl-1H-pyrazol-3-amine

InChI

InChI=1S/C9H10BrN3S/c1-2-5-8(12-13-9(5)11)6-3-4-7(10)14-6/h3-4H,2H2,1H3,(H3,11,12,13)

InChI Key

VYAJCCSMHJPXSY-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(NN=C1N)C2=CC=C(S2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Bromothiophen-2-YL)-4-ethyl-1H-pyrazol-5-amine typically involves the cyclization of 5-bromo-2-thiophenyl chalcones with phenyl hydrazine hydrate. This reaction can be catalyzed using environmentally friendly catalysts such as fly ash: H₂SO₄ under microwave irradiation . The yields of this reaction are generally high, often exceeding 75%.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring.

    Reduction: Reduction reactions can occur at the pyrazole ring.

    Substitution: The bromine atom on the thiophene ring can be substituted with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Oxidized derivatives of the thiophene ring.

    Reduction: Reduced forms of the pyrazole ring.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. It is also studied for its electronic properties, making it a candidate for use in organic electronics .

Biology: In biological research, this compound is investigated for its potential antimicrobial and anticancer activities. Its unique structure allows it to interact with various biological targets .

Medicine: The compound is explored for its potential as a pharmaceutical intermediate. Its derivatives are studied for their therapeutic properties, including anti-inflammatory and analgesic effects .

Industry: In the industrial sector, the compound is used in the development of new materials with specific electronic and optical properties .

Mechanism of Action

The exact mechanism of action of 3-(5-Bromothiophen-2-YL)-4-ethyl-1H-pyrazol-5-amine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its heterocyclic rings. These interactions can modulate biological pathways, leading to its observed effects .

Comparison with Similar Compounds

Structural and Electronic Properties

  • Bromothiophene vs. Halogenated Phenyl : The bromothiophene group in the target compound provides a conjugated π-system distinct from halogenated phenyl analogs (e.g., 4-bromophenyl in ), which may alter electronic distribution and dipole moments.

Biological Activity

3-(5-Bromothiophen-2-YL)-4-ethyl-1H-pyrazol-5-amine, with the CAS number 1312695-53-6, is a compound of interest due to its potential biological activities. This article aims to summarize the existing research findings regarding its biological properties, including anticancer effects, antibacterial activity, and other pharmacological applications.

Chemical Structure and Properties

The compound has the following chemical formula:

PropertyValue
Molecular FormulaC₉H₁₀BrN₃S
Molecular Weight272.16 g/mol
CAS Number1312695-53-6

Anticancer Activity

Recent studies have suggested that compounds similar to 3-(5-Bromothiophen-2-YL)-4-ethyl-1H-pyrazol-5-amine exhibit significant anticancer properties. For instance, in vitro studies have demonstrated that pyrazole derivatives can inhibit the proliferation of various cancer cell lines.

Case Study: Antiproliferative Effects

A study evaluated the antiproliferative activity of several pyrazole derivatives against human cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). The results indicated that certain derivatives exhibited IC50 values less than 25 µM, suggesting potent anticancer activity. The structure-activity relationship (SAR) revealed that the presence of bromine in the thiophene ring enhances the anticancer efficacy .

Antibacterial Activity

The antibacterial potential of 3-(5-Bromothiophen-2-YL)-4-ethyl-1H-pyrazol-5-amine has also been explored. Similar pyrazole compounds have shown varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria.

Evaluation of Antibacterial Properties

In a comparative study, a series of pyrazole derivatives were screened for their effectiveness against common bacterial strains. Some compounds demonstrated moderate antibacterial activity, indicating the potential of this class of compounds in developing new antibiotics .

The mechanisms underlying the biological activities of 3-(5-Bromothiophen-2-YL)-4-ethyl-1H-pyrazol-5-amine are still under investigation. However, it is hypothesized that these compounds may interact with specific cellular pathways involved in apoptosis and cell cycle regulation, particularly in cancer cells.

Summary of Biological Activities

Activity TypeFindings
AnticancerSignificant inhibition of cell proliferation in various cancer cell lines (IC50 < 25 µM) .
AntibacterialModerate activity against Gram-positive and Gram-negative bacteria .
MechanismPotential interaction with apoptotic pathways and cell cycle regulation .

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